molecular formula C9H8N2O2S B5953035 (4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one

(4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one

Cat. No.: B5953035
M. Wt: 208.24 g/mol
InChI Key: DPTGGBIVKHHBPN-UHFFFAOYSA-N
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Description

(4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazolidinone ring, which is known for its biological activity, and a hydroxyphenyl group, which contributes to its reactivity and potential for forming derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one typically involves the condensation of 3-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an acidic medium, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

    Condensation: 3-hydroxybenzaldehyde reacts with thiosemicarbazide to form the corresponding Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of (4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2-one: A simpler analog without the hydroxyphenyl group.

    4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one: A structural isomer with different positioning of the hydroxyphenyl group.

    Thiazolidinediones: A class of compounds with similar thiazolidinone rings but different substituents, known for their antidiabetic properties.

Uniqueness

(4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one is unique due to the presence of both the hydroxyphenyl and imino groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

4-(3-hydroxyphenyl)imino-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-7-3-1-2-6(4-7)10-8-5-14-9(13)11-8/h1-4,12H,5H2,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTGGBIVKHHBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC(=CC=C2)O)NC(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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